molecular formula C30H56O10 B1240679 Exophilin A

Exophilin A

Cat. No.: B1240679
M. Wt: 576.8 g/mol
InChI Key: RZQNQMRSGMXXMH-ZRRJEQDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exophilin A is a natural product found in Exophiala pisciphila with data available.

Chemical Reactions Analysis

Rab27 Binding Reaction

Exophilin-8 binds Rab27a/b via its N-terminal Rab27-binding domain (RBD). This interaction tethers secretory granules to the actin cortex:

  • Reaction : Exophilin-8 (RBD) + Rab27-GTP → Exophilin-8:Rab27 complex

  • Consequence : Anchoring of granules near the plasma membrane for rapid exocytosis .

RIM-BP2 Interaction via Proline-Rich Motifs

Exophilin-8’s actin-binding domain (ABD) contains a proline-rich sequence (residues 798–804) that directly binds SH3 domains of RIM-BP2, a scaffold protein linked to exocytic machinery:

  • Binding Partners :

    Exophilin-8 DomainInteracting PartnerBinding SiteFunctional Role
    ABD (C-terminal)RIM-BP2 (SH3 domains)Proline-rich motif (798–804)Links granules to Ca²⁺ channels and priming factors

Mutation of the proline-rich motif (PA mutant) abolishes this interaction, leading to reduced granule accumulation and insulin secretion .

Myosin-VIIa Recruitment

Exophilin-8 indirectly binds myosin-VIIa through RIM-BP2, forming a tripartite complex essential for granule retention in the actin cortex:

  • Reaction Pathway :

    • Exophilin-8 binds RIM-BP2 via ABD.

    • RIM-BP2 recruits myosin-VIIa, enabling actin-based granule movement.

  • Key Evidence : Knockdown of myosin-VIIa or RIM-BP2 mimics exophilin-8 deficiency, causing granule dispersal and impaired exocytosis .

F-Actin Binding

Exophilin-8’s ABD directly interacts with F-actin, stabilizing granule positioning:

  • Reaction : Exophilin-8 (ABD) + F-actin → Cortical granule anchoring

  • Functional Impact : Disruption of this interaction in exophilin-8 knockout mice results in loss of polarized granule localization in β-cells and impaired glucose tolerance .

Calcium Channel Coupling

The exophilin-8–RIM-BP2 complex associates with Caᵥ1.3 channels, linking granule positioning to Ca²⁺ influx:

  • Mechanism : RIM-BP2 binds Caᵥ1.3 and priming factors (RIM, Munc13-1), ensuring granules are positioned near Ca²⁺ entry sites for synchronized exocytosis .

Pathophysiological Implications

  • Insulin Secretion Defects : Exophilin-8 knockout mice exhibit blunted glucose-stimulated insulin secretion and hyperglycemia due to granule mislocalization .

  • Therapeutic Relevance : Targeting this complex could modulate secretion in diabetes or secretory disorders.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate the molecular interactions between Exophilin A and Rab27 in regulated exocytosis?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) assays coupled with confocal microscopy are critical for validating this compound-Rab27 interactions. For example, studies using Rab27a/b knockout models or siRNA-mediated knockdown can confirm functional dependencies . Structural analysis tools like HMMerThread can identify conserved effector domains (e.g., RPH3A_effector domain in this compound) that mediate Rab27 binding, as demonstrated in Exph5/Rab27A studies . Additionally, biochemical assays (e.g., GTPase activation assays) can assess Rab27-dependent exocytosis modulation.

Q. How can researchers validate this compound expression levels in tissue-specific or disease models?

  • Methodological Answer : Quantitative methods such as ELISA (e.g., EXPH5 detection kits for human samples) or Western blotting using validated antibodies (e.g., Anti-MYRIP/Exophilin 8 antibody ab10149) are standard . For spatial resolution, immunofluorescence staining in genetically engineered mouse models (e.g., pancreatic β-cells or immune cells) provides tissue-specific expression profiles . Ensure purity verification via HPLC or mass spectrometry for novel isoforms.

Q. What cellular models are appropriate for studying this compound’s role in secretory pathways?

  • Methodological Answer : Insulin-secreting β-cell lines (e.g., MIN6) or neutrophil models are ideal due to their reliance on Rab27-mediated exocytosis. For instance, secretory vesicle tethering in neutrophils involves Exophilin 5 (a homolog), suggesting conserved mechanisms applicable to this compound . CRISPR-Cas9 knockout lines can isolate this compound-specific effects, while live-cell imaging tracks vesicle dynamics in real time .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s functional roles across different disease contexts (e.g., metabolic vs. immune disorders)?

  • Methodological Answer : Comparative transcriptomic and proteomic profiling of this compound in disease-specific models (e.g., diabetic rodents vs. autoimmune mice) can identify context-dependent interactors . For example, mutations in this compound homologs (e.g., EXPH5 in epidermolysis bullosa) may disrupt secretory pathways differently than in metabolic systems. Employ multivariate analysis to disentangle confounding variables (e.g., Rab27 isoform expression levels) .

Q. What strategies are effective for resolving structural ambiguities in this compound’s effector domains?

  • Methodological Answer : Computational modeling (e.g., homology-based docking using HMMerThread) paired with X-ray crystallography or cryo-EM can resolve domain architectures. For instance, the RPH3A_effector domain’s Rab27-binding interface was clarified through structural alignment with Rabphilin-3A . Mutagenesis studies (e.g., alanine scanning) can further validate critical residues for Rab27 interaction.

Q. How can researchers optimize experimental designs to study this compound’s role in exosome secretion without conflating it with other Rab27 effectors?

  • Methodological Answer : Use isoform-specific inhibitors (e.g., dominant-negative Rab27 mutants) in tandem with this compound knockdown/knockout models. For example, Exophilin 5’s distinct role in exosome secretion was dissected using Rab27b-specific effectors . Pair this with single-vesicle imaging or proteomic profiling of secreted exosomes to isolate this compound-specific cargo .

Q. Methodological Best Practices

Q. What are the key considerations for replicating this compound-related experiments across laboratories?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

  • Experimental Reproducibility : Provide detailed protocols for co-IP, vesicle isolation, and antibody validation in supplementary materials .
  • Data Transparency : Include raw datasets (e.g., vesicle secretion kinetics) and statistical codes in repositories like Zenodo .
  • Antibody Validation : Specify lot numbers, dilution ratios, and cross-reactivity checks (e.g., Anti-MYRIP antibody ab10149’s human/mouse specificity) .

Q. How should researchers handle conflicting data on this compound’s post-translational modifications (PTMs) and their functional impacts?

  • Methodological Answer : Combine PTM-specific proteomics (e.g., phosphoproteomics or ubiquitination assays) with functional readouts (e.g., vesicle fusion assays). For example, phosphorylation sites in Exophilin homologs (e.g., Exophilin 5) can be mapped via LC-MS/MS and validated through site-directed mutagenesis . Use kinase/phosphatase inhibitors to assess PTM dynamics in live-cell assays .

Q. Data Analysis & Reporting

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects on vesicle secretion?

  • Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC50 values. Pair this with ANOVA for multi-group comparisons (e.g., wild-type vs. This compound-KO cells). Tools like GraphPad Prism or R packages (e.g., drc) enable robust curve fitting . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers integrate this compound data into broader interactome maps of Rab27 effectors?

  • Methodological Answer : Use network analysis tools (e.g., Cytoscape) to overlay this compound interaction data (e.g., BioGRID, STRING) with Rab27 interactomes. Prioritize functionally validated edges (e.g., this compound-SNARE complexes) and filter low-confidence interactions via Bayesian statistics .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply when using this compound knockout models in metabolic studies?

  • Methodological Answer : Follow institutional animal care protocols (e.g., IACUC) for genetically modified rodents. Disclose strain backgrounds (e.g., C57BL/6J vs. BALB/c) and environmental variables (e.g., diet, housing) in methods sections to mitigate confounding .

Q. How should researchers report negative or inconclusive results in this compound functional studies?

  • Methodological Answer : Publish negative datasets in repositories like Figshare or as supplementary materials. Discuss potential technical limitations (e.g., antibody cross-reactivity) and propose alternative hypotheses (e.g., compensatory Rab27 effectors) .

Properties

Molecular Formula

C30H56O10

Molecular Weight

576.8 g/mol

IUPAC Name

(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid

InChI

InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1

InChI Key

RZQNQMRSGMXXMH-ZRRJEQDASA-N

Isomeric SMILES

CCCCC[C@H](C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O)O)O)O)O

Canonical SMILES

CCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O

Synonyms

exophilin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.